Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
- δ 1.25 (s, 9H) : Three equivalent methyl groups of the pivaloyl moiety.
- δ 3.85 (s, 3H) : Methoxy group of the benzoate ester.
- δ 6.90–7.50 (m, 4H) : Aromatic protons of the benzene ring.
- δ 8.10 (s, 1H) : N-H proton of the amide group.
¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
- Molecular ion peak : m/z 235.28 (C₁₃H₁₇NO₃⁺).
- Major fragments :
X-ray Crystallography and 3D Conformational Analysis
While X-ray crystallographic data for this specific compound are not yet published, analogous structures such as methyl anthranilate derivatives exhibit planar aromatic rings with ester and amide groups adopting orthogonal orientations to minimize steric hindrance. Computational models predict that the pivaloyl group induces a slight twist in the benzene ring, stabilizing the molecule through intramolecular van der Waals interactions between the tert-butyl group and adjacent hydrogen atoms.
Computational Chemistry Studies
Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
Molecular Dynamics (MD) Simulations
MD simulations in implicit solvent (water) suggest:
Properties
CAS No. |
84540-62-5 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-8H,1-4H3,(H,14,16) |
InChI Key |
TWDCYCSGTBPHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification and Amination Route
One common approach involves starting from 2-aminobenzoic acid derivatives, which are first esterified to the methyl ester. This is followed by reaction with 2,2-dimethyl-1-oxopropyl amine or its equivalent to form the target compound.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | 2-aminobenzoic acid + methanol + acid catalyst (e.g., H2SO4) | Formation of methyl 2-aminobenzoate |
| 2 | Amination/Condensation | Methyl 2-aminobenzoate + 2,2-dimethyl-1-oxopropyl amine, possibly under reflux or mild heating | Formation of this compound |
This method is straightforward and allows for good control over reaction conditions to optimize yield and purity.
Use of Activated Esters or Acid Chlorides
An alternative method involves converting the benzoic acid derivative into an activated ester or acid chloride, which then reacts with the amine:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation | 2-aminobenzoic acid + thionyl chloride (SOCl2) or oxalyl chloride | Formation of 2-aminobenzoyl chloride |
| 2 | Amination | 2-aminobenzoyl chloride + 2,2-dimethyl-1-oxopropyl amine, base (e.g., triethylamine) | Formation of this compound |
This approach can improve reaction rates and yields but requires careful handling of reactive intermediates.
Condensation with Chloro-oxo Esters
Research on related compounds shows that condensation of hydroxy amidines with chloro-oxo esters (e.g., methyl 2-chloro-2-oxo-acetate) can be used to form oxadiazole derivatives, which are then converted to amides similar to this compound analogs. This method involves:
- Condensation of hydroxy amidine with methyl 2-chloro-2-oxo-acetate.
- Conversion of the resulting ester to the amide by reaction with appropriate amines.
This synthetic route is versatile and allows for structural modifications, which can be useful for analog development.
Research Findings and Optimization
- Purity and Yield: High purity (>98%) and good yields have been reported using palladium-catalyzed coupling and amide formation reactions, with careful control of reaction conditions such as temperature, solvent, and stoichiometry.
- Scalability: The routes involving activated esters and palladium-catalyzed reactions have been successfully scaled to hundreds of milligrams with consistent purity, suitable for in vivo studies.
- Reaction Conditions: Mild heating and use of bases like triethylamine or DIPEA in solvents such as DMF or THF are common to facilitate amide bond formation without side reactions.
- Purification: Reverse phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases are effective for purification and analysis, with MS-compatible modifications available (e.g., replacing phosphoric acid with formic acid).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification + Amination | 2-aminobenzoic acid, methanol, acid catalyst, 2,2-dimethyl-1-oxopropyl amine | Simple, straightforward | May require purification steps |
| Acid Chloride Activation + Amination | SOCl2 or oxalyl chloride, amine, base (triethylamine) | Faster reaction, higher yield | Requires handling of reactive intermediates |
| Condensation with Chloro-oxo Esters | Hydroxy amidine, methyl 2-chloro-2-oxo-acetate, amines | Versatile, allows analog synthesis | Multi-step, more complex |
| Palladium-catalyzed Coupling | Pd catalyst, boron reagents, amines, bases | High purity, scalable | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Alkylamino Benzoates
Key analogs differ in the alkyl chain attached to the amino group (Table 1):
Key Observations :
Functional Group Analog: Methyl N-Acetylanthranilate
Methyl N-acetylanthranilate (CAS: 2719-08-6) shares the amino benzoate core but replaces the pivaloyl group with an acetyl moiety (Table 2):
Implications :
Benzamide Derivatives: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference : The amide group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to ester analogs.
Pesticide-Related Benzoates
- Structural Contrast: The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase, a mode of action unrelated to amino benzoates.
- Key Insight: Despite sharing the methyl benzoate core, functional group divergence leads to entirely different applications (pesticides vs.
Q & A
Q. Validation Techniques :
- Spectroscopy :
- Crystallography : SHELX software refines X-ray diffraction data to confirm 3D structure and hydrogen-bonding networks .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
Spectroscopic Workflow :
NMR Analysis :
- 1H NMR : Peaks at δ 1.03 ppm (dimethyl groups) and δ 3.8–4.0 ppm (ester methyl) confirm substituents .
- 13C NMR : Carbonyl signals (C=O) near 170–175 ppm .
IR Spectroscopy : Stretching vibrations at ~1748 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (amide C=O) .
Chromatography :
- HPLC/GC-MS : Monitors purity and identifies byproducts via retention time and mass spectra .
Advanced: What strategies address discrepancies in bioactivity data across studies (e.g., cytotoxicity vs. inactivity)?
Answer:
Methodological Adjustments :
- Assay Standardization :
- Use consistent cell lines (e.g., tested fungal metabolites in cancer cells) and control for solvent effects (e.g., DMSO concentration) .
- Structural Validation : Ensure synthesized batches match crystallographic data to rule out isomerism or impurities .
- Dose-Response Analysis : Test multiple concentrations to identify threshold effects (e.g., sub-cytotoxic vs. active doses) .
Advanced: How to design experiments to study the mechanism of observed bioactivities (e.g., cytotoxicity)?
Answer:
Experimental Framework :
Target Identification :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates .
- Molecular Docking : Predict binding to targets like tubulin or DNA using AutoDock or Schrödinger .
Pathway Analysis :
- Transcriptomics : RNA-seq to identify dysregulated genes in treated cells .
- Metabolomics : LC-MS profiling to detect changes in cellular metabolites (e.g., ATP depletion) .
Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?
Answer:
Computational Tools :
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic amine or electrophilic carbonyl) .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., binding stability in aqueous environments) .
- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How to optimize synthetic protocols for high yield and scalability while minimizing side reactions?
Answer:
Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates .
- Catalyst Exploration : Transition metals (e.g., Pd/C) or organocatalysts for regioselective coupling .
- Workflow Automation : Use flow chemistry for controlled reagent mixing and temperature gradients .
Advanced: What challenges arise in crystallographic analysis of this compound derivatives?
Answer:
Crystallographic Challenges :
- Crystal Growth : Low solubility in common solvents (e.g., hexane/THF mixtures) may require vapor diffusion .
- Data Refinement : SHELX resolves issues like twinning or weak diffraction by iterative model rebuilding and R-factor minimization .
- Hydrogen Bonding : Disorder in amine or ester groups complicates electron density maps; use restraints in refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
